4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one
Overview
Description
4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one, also known as coumarin, is a natural compound found in various plants. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-tumor properties. Coumarin has also been synthesized in the laboratory for various scientific research applications.
Mechanism of Action
The mechanism of action of 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one is complex and varies depending on the specific biological activity being studied. However, it is known to interact with various enzymes and receptors in the body, including cyclooxygenase, lipoxygenase, and thrombin. Coumarin also has antioxidant properties and can scavenge free radicals in the body.
Biochemical and Physiological Effects
Coumarin has been shown to have various biochemical and physiological effects in the body. It can inhibit the production of inflammatory cytokines and prostaglandins, reduce platelet aggregation, and induce apoptosis in cancer cells. Coumarin has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of biological activities. However, 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one can also be toxic at high concentrations and can interact with other compounds in the body, making it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer, diabetes, and other diseases. Another area of interest is the investigation of the potential interactions between this compound and other compounds in the body, such as drugs and dietary supplements. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.
Scientific Research Applications
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, anti-coagulant, anti-tumor, anti-viral, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
4-butyl-7-ethoxy-8-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-7-12-10-15(17)19-16-11(3)14(18-5-2)9-8-13(12)16/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDTNVIMIZHHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366848 | |
Record name | 4-Butyl-7-ethoxy-8-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6560-01-6 | |
Record name | 4-Butyl-7-ethoxy-8-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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